Product packaging for MK-1454(Cat. No.:)

MK-1454

Cat. No.: B1193205
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Cyclic Dinucleotide (CDN) Agonists in Innate Immunity Research

Cyclic dinucleotides (CDNs) are a class of secondary signaling molecules that play crucial roles in both prokaryotic and eukaryotic cells. nih.govnih.gov Initially recognized for their function in bacterial signaling, CDNs have more recently been identified as pivotal activators of the innate immune response in mammalian systems. nih.govnih.gov In this context, CDNs are synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing aberrant cytoplasmic DNA, whether from pathogenic infections, cellular stress, or tumor cells. nih.govfrontiersin.orgresearchgate.netd-nb.info The CDNs then act as key intermediate molecules that activate the STING pathway, thereby initiating a robust immune response. nih.govresearchgate.netsioc-journal.cn The ability of CDNs to activate innate immunity and enhance the immunogenicity of tumors has positioned them as promising immunotherapy drugs, driving extensive research into their therapeutic potential and the development of synthetic CDN analogs. researchgate.netsioc-journal.cn

Overview of STING (Stimulator of Interferon Genes) Pathway Activation and Its Role in Immune Modulation

The STING pathway is an essential component of the innate immune system, serving as a critical cytoplasmic DNA-sensing mechanism. frontiersin.orgnih.govmdpi.comdovepress.com When cGAS detects cytosolic DNA, it catalyzes the production of cyclic GMP-AMP (cGAMP), which subsequently binds to and activates STING. nih.govfrontiersin.orgdovepress.comnih.gov Upon activation, STING undergoes conformational changes and translocates, leading to the recruitment and activation of downstream kinases, notably TANK-binding kinase 1 (TBK1). frontiersin.orgd-nb.infodovepress.comnih.gov This cascade culminates in the phosphorylation and activation of interferon regulatory factor 3 (IRF3), which then translocates to the nucleus to induce the transcription of type I interferons (IFN-I). frontiersin.orgdovepress.comnih.gov Additionally, STING activation can promote the nuclear translocation of NF-κB, leading to the expression of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6. frontiersin.org

The activation of the STING pathway plays a multifaceted role in immune modulation, particularly in anti-tumor immunity. It enhances tumor antigen presentation by antigen-presenting cells (APCs), promotes the maturation of dendritic cells, and facilitates the generation of tumor-specific CD8+ T cells. nih.govmdpi.comescholarship.org Furthermore, STING activation contributes to reshaping the tumor microenvironment by inducing cytokine production, which can lead to the normalization of tumor vasculature and improved immune cell infiltration. mdpi.comnih.gov Given its profound impact on initiating and amplifying anti-tumor immune responses, the STING pathway has become a highly attractive target for immunotherapeutic interventions in cancer. researchgate.netnih.govmdpi.com

Genesis and Research Significance of MK-1454 as a Potent STING Agonist

This compound (Ulevostinag) was developed by Merck & Co., Inc. as a potent cyclic dinucleotide STING agonist, designed to leverage the therapeutic potential of STING pathway activation for cancer treatment. guidetomalariapharmacology.orgfrontiersin.orgnih.govhra.nhs.uk The genesis of this compound involved the design and synthesis of stereochemically and structurally complex cyclic dinucleotide-based STING agonists, followed by rigorous assessment of biochemical affinity, cellular potency, and biophysical characterization to identify a molecule with suitable properties for clinical development. nih.gov

The research significance of this compound stems from its demonstrated ability to activate the STING pathway effectively across species, leading to robust immune responses. hra.nhs.ukhra.nhs.uk Preclinical studies in immune-competent mice bearing syngeneic tumors showed that intratumoral administration of this compound resulted in significant tumor cytokine upregulation and effective anti-tumor activity. nih.gov Notably, these studies indicated that STING agonists delivered directly into tumors could lead to complete tumor regression or significant growth inhibition, and even induce immune-mediated clearance of non-injected tumors, highlighting their potential as cancer therapeutics. hra.nhs.ukhra.nhs.uk

This compound has advanced into Phase I and Phase II clinical trials for patients with advanced solid tumors, lymphomas, and head and neck squamous cell carcinoma (HNSCC). frontiersin.orghra.nhs.ukhra.nhs.ukresearchgate.netsemanticscholar.org These trials are evaluating this compound both as a monotherapy and, crucially, in combination with pembrolizumab (B1139204), an anti-PD-1 antibody. frontiersin.orghra.nhs.ukhra.nhs.ukresearchgate.netsemanticscholar.org The rationale for combination therapy is supported by preclinical data suggesting that this compound can enhance tumor shrinkage in models intrinsically resistant to single-agent anti-PD-1 therapy, potentially overcoming resistance to PD-1 blockade in certain patients. frontiersin.orgnih.govresearchgate.net This strategic combination aims to stimulate a stronger immune response, making this compound a key compound in the ongoing efforts to develop novel and effective cancer immunotherapies. frontiersin.orgnih.govhra.nhs.ukhra.nhs.uk

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-1454;  MK 1454;  MK1454; 

Origin of Product

United States

Molecular and Structural Elucidation of Mk 1454

Structural Classification of MK-1454 as a Synthetic Cyclic Dinucleotide

This compound, also known as ulevostinag, is a synthetic cyclic dinucleotide (CDN) designed as a potent agonist for the Stimulator of Interferon Genes (STING) protein. CDNs are a class of molecules that act as second messengers in innate immunity, and this compound is a structurally complex analog of the endogenous STING agonist 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP). Its design involved creating a stereochemically and structurally intricate molecule to explore new chemical space and optimize its properties for clinical development. The structure of this compound is characterized by two heavily substituted unnatural nucleosides, each containing a fluorinated sp3-carbon stereocenter, which are bridged by two stereodefined thiophosphates.

Atomic-Level Interactions of this compound with the STING Protein

The activation of the STING pathway by this compound is initiated by its direct binding to the STING protein. This interaction induces a conformational change in the STING dimer, leading to downstream signaling.

Characterization of this compound Binding Mode and Kinetic Profiles, comparing with 2',3'-cGAMP

Biophysical studies, including X-ray crystallography, bio-NMR, and surface plasmon resonance, have revealed that this compound possesses a binding mode and kinetic profile similar to that of the natural STING ligand, 2',3'-cGAMP. Like 2',3'-cGAMP, this compound binds to the ligand-binding pocket of the STING dimer, inducing a conformational shift from an 'open' to a 'closed' state, which is a critical step in STING activation.

Crystallographic Analysis of Human STING in Complex with this compound (e.g., PDB ID 7MHC)

The X-ray crystal structure of the human STING protein in complex with this compound has been determined and is available in the Protein Data Bank under the accession code 7MHC. This crystallographic analysis provides a detailed, atomic-level view of the interactions between this compound and the STING protein. It confirms that this compound binds within the cleft at the interface of the STING dimer, in a manner analogous to the binding of 2',3'-cGAMP.

PDB IDDescriptionResolutionDeposition Date
7MHCStructure of human STING in complex with this compoundNot specified in provided text2021-04-15

Investigation of Heterodimeric Nature and Its Interaction with Dimeric STING Interface

This compound is a heterodimer composed of two distinct nucleotide analogs. This heterodimeric structure binds to the interface of the dimeric STING protein, effectively bridging the two STING monomers. This interaction is crucial for stabilizing the "closed" conformation of the STING dimer, which is essential for the recruitment and activation of downstream signaling proteins like TANK-binding kinase 1 (TBK1).

Mechanism of Action and Intracellular Signaling Pathways Modulated by Mk 1454

Direct Activation of the STING Pathway by MK-1454

This compound acts as a direct agonist of the STING protein. drugbank.comcancer.govnih.govresearchgate.net As a cyclic dinucleotide, this compound binds directly to the STING receptor, specifically occupying the same binding pocket as endogenous STING activators, such as 2′,3′-cGAMP. acs.orgnih.govfrontiersin.org This binding event induces a critical conformational change within the STING protein, leading to its activation. acs.orgfrontiersin.org Following activation, STING undergoes a crucial translocation process, moving from its resting state in the endoplasmic reticulum (ER) to the ER-Golgi intermediate complex, and subsequently through the Golgi apparatus to perinuclear vesicles. nih.govnih.gov This vesicular trafficking is essential for effective STING signaling and the subsequent induction of gene expression. nih.gov

Downstream Signaling Cascade Initiation

Upon activation and translocation, the activated STING protein serves as a scaffold for the recruitment and activation of key downstream signaling molecules, initiating a cascade of events that amplify the immune response. acs.orgdrugbank.comcancer.govnih.govmdpi.comclinicaltrials.gov

A pivotal step in the STING-mediated signaling cascade is the interaction of the activated STING complex with TANK-binding kinase 1 (TBK1). acs.orgdrugbank.comcancer.govnih.govnih.govmdpi.com TBK1, an IKK-related kinase, plays a critical role in the innate immune system. drugbank.comnih.govmdpi.com The binding of STING to TBK1 leads to the phosphorylation and subsequent activation of TBK1. researchgate.netnih.govmdpi.com This activation is crucial for propagating the signal further downstream. nih.gov

Concurrently with NF-κB induction, activated TBK1 also phosphorylates Interferon Regulatory Factor 3 (IRF3). drugbank.comcancer.govresearchgate.netnih.govnih.govmdpi.comclinicaltrials.gov The phosphorylation of IRF3 leads to its dimerization, activation, and subsequent translocation into the nucleus. nih.govclinicaltrials.gov In the nucleus, IRF3 plays a central role in the transcriptional activation of type I interferon genes. nih.govclinicaltrials.gov

Production of Pro-inflammatory Cytokines and Type I Interferons

The coordinated activation of NF-κB and IRF3 transcription factors, downstream of this compound-mediated STING activation, results in a robust induction of type I interferons and a broad spectrum of other pro-inflammatory cytokines. acs.orgdrugbank.comcancer.govresearchgate.netresearchgate.netnih.govnih.govnih.govmdpi.comclinicaltrials.govmednexus.org

A particularly significant outcome of this compound's action is the specific upregulation and production of Interferon-beta (IFN-β). acs.orgdrugbank.comcancer.govresearchgate.netnih.gov IFN-β is a crucial type I interferon known for its potent immunomodulatory effects. acs.orgdrugbank.comcancer.govresearchgate.netnih.gov Research findings indicate that the expression of IFN-β enhances the cross-presentation of tumor-associated antigens by CD8α-positive and CD103-positive dendritic cells to cytotoxic T lymphocytes. drugbank.comcancer.gov This process is vital for initiating and sustaining a targeted cytotoxic T lymphocyte (CTL)-mediated immune response, which can lead to tumor cell lysis. drugbank.comcancer.gov

Secretion of Other Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)

Beyond type I interferons, the activation of the STING pathway by this compound leads to the strong induction and secretion of other critical pro-inflammatory cytokines, notably interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). uni-freiburg.deescholarship.orgidrblab.netwikidata.org These NF-kB driven pro-inflammatory cytokines are indispensable for orchestrating an effective immune response within the tumor microenvironment. wikidata.org Their production facilitates the recruitment and activation of various immune cells, including dendritic cells, natural killer cells, and T cells. wikidata.org IL-6 and TNF-α are known to play significant roles in the complex processes of tumor cell proliferation, angiogenesis, and metastasis, and their actions can be mutually reinforcing.

Impact of this compound on Pro-inflammatory Cytokine Secretion

CytokineEffect of this compoundRole in Immune Response/Tumor Biology
IFN-βStrong InductionEnhances cross-presentation, activates immune cells uni-freiburg.deescholarship.orgidrblab.net
IL-6Strong InductionRecruits/activates immune cells, involved in tumor proliferation/angiogenesis uni-freiburg.deescholarship.orgidrblab.netwikidata.org
TNF-αStrong InductionRecruits/activates immune cells, involved in tumor proliferation/angiogenesis uni-freiburg.deescholarship.orgidrblab.netwikidata.org

Immune Cell Activation and Antigen Presentation Modulation

This compound's activation of the STING pathway significantly modulates immune cell activation and enhances antigen presentation, which are critical steps in mounting an effective anti-tumor immune response. This compound has been shown to activate several types of immune cells in in vitro studies. The activation of the STING pathway promotes the maturation of antigen-presenting cells (APCs), particularly dendritic cells (DCs). Type I IFNs, a key output of STING activation, play a multifaceted role in this process by enhancing the production of cytotoxic T cells and improving specific T cell responses. Furthermore, these IFNs promote the stimulation and maturation of DCs, which in turn facilitates the recruitment of both CD4+ and CD8+ T cells to the tumor site. DCs are pivotal APCs responsible for the uptake, processing, and presentation of tumor-associated antigens (TAAs) to initiate T cell-mediated immune responses.

Enhanced Cross-Presentation of Tumor-Associated Antigens by Dendritic Cells (DCs)

A key mechanism by which this compound contributes to anti-tumor immunity is through the enhancement of cross-presentation of tumor-associated antigens (TAAs) by dendritic cells. Type I interferons, specifically IFN-β, are well-known to enhance this process by cross-presenting DCs. uni-freiburg.deescholarship.orgidrblab.net Dendritic cells internalize material from their environment, and in the presence of appropriate stimulatory triggers, such as pattern recognition receptor ligation, they undergo maturation. This maturation shifts their function from antigen sampling to efficient antigen presentation. In the context of cancer immunotherapy, cross-presentation is crucial because it involves the presentation of extracellularly derived antigens on MHC class I molecules, a pathway typically reserved for intracellular antigens. This enables the generation of cytolytic activity directed at tumor cells. The activation of the cGAS-STING pathway by this compound drives DC differentiation and maturation, leading to an upregulation of major histocompatibility complex class I (MHC-I) expression and ultimately facilitating DC-mediated cytotoxic T lymphocyte anti-tumor responses.

Role of CD8α-positive and CD103-positive Dendritic Cells

The enhanced cross-presentation facilitated by this compound specifically involves specialized subsets of dendritic cells: CD8α-positive and CD103-positive DCs. uni-freiburg.deescholarship.orgidrblab.net These conventional dendritic cells type 1 (cDC1) are recognized for their exceptional ability to cross-present antigens. CD8α+ and CD103+ cDC1s, though often sparse in mouse tumors, are remarkably effective at stimulating cytotoxic T lymphocytes (CTLs). The development of these crucial DC subsets is dependent on specific transcription factors, including IRF8, ID2, and BATF3. In non-lymphoid organs, CD103+ DCs play a protective role against tissue infection through their capacity for cross-presentation of foreign antigens to CD8+ T cells. Furthermore, CD103+ cDC1s contribute to the immune response by producing key chemokines, such as CXCL9 and CXCL10, which actively recruit more T cells to the tumor site. These cells are also essential for the optimal expansion of antigen-specific CD8+ T cells within the draining lymph nodes.

Stimulation of Cytotoxic T Lymphocyte (CTL) Activity

Summary of Immune Cell Activation and Antigen Presentation

Immune Cell TypeRole/Effect of this compoundKey Mechanism
Dendritic Cells (DCs)Maturation, enhanced antigen presentationUpregulation of MHC-I, cross-presentation of TAAs
CD8α+ DCs, CD103+ DCsSpecialized cross-presenters, T cell recruitmentProduce CXCL9/10, essential for optimal CD8+ T cell expansion uni-freiburg.deescholarship.orgidrblab.net
Cytotoxic T Lymphocytes (CTLs)Stimulation, proliferation, tumor cell lysisActivated by TAA presentation from DCs, IFN-β driven uni-freiburg.deescholarship.orgidrblab.net

Preclinical Pharmacological and Immunological Investigations of Mk 1454

In Vitro Characterization of MK-1454's Immunomodulatory Effects

The in vitro studies of this compound have aimed to elucidate its direct effects on immune cells and its capacity to induce key immune signaling molecules.

This compound has demonstrated potent cellular activity in various immune cell lines. Specifically, it exhibited sub-micromolar EC50 values in both THP-1 cells (a human monocytic cell line) and mouse bone marrow-derived dendritic cells (mBMDC) assays. acs.org This indicates that this compound is effective at relatively low concentrations in activating the STING pathway within these critical immune cell types. Furthermore, this compound maintained a strong binding affinity to STINGHAQ, suggesting a robust interaction with its target protein. acs.org

The cellular potency of this compound in these cell lines is summarized in the table below:

Cell LineEC50 (Potency)Reference
THP-1 cellsSub-micromolar acs.org
mBMDCSub-micromolar acs.org

A key immunomodulatory effect of STING agonists like this compound is the induction of type I interferons. This compound has been shown to strongly induce IFN-β secretion in cellular assays. researchgate.net This induction is critical as IFN-β plays a pivotal role in enhancing the cross-presentation of tumor antigens by dendritic cells, which is essential for initiating a robust adaptive antitumor immune response. acs.orgdrugbank.comnih.govmycancergenome.org In in vivo settings, the administration of this compound has been observed to lead to elevated levels of IFN-β, as well as other proinflammatory cytokines such as IL-6 and TNF-α, within injected tumors. medchemexpress.cominvivochem.com

In Vivo Preclinical Animal Models (e.g., Syngeneic Mouse Models)

Preclinical in vivo studies have largely utilized syngeneic mouse models to evaluate the systemic and local antitumor effects of this compound. Syngeneic models are particularly relevant for immuno-oncology research because they involve transplanting tumor cells into a genetically identical host, thereby maintaining an intact and functional immune system that can interact with the tumor. genoway.comherabiolabs.commedcraveonline.com Common models used include MC38 colon adenocarcinoma and B16F10 melanoma models. medchemexpress.cominvivochem.comnih.govicpoep.com

Intratumoral administration of this compound in immune-competent mice bearing syngeneic tumors has consistently demonstrated robust tumor cytokine upregulation and effective antitumor activity. acs.orginvivochem.comacs.orgnih.gov For instance, in MC38 colon adenocarcinoma models, intratumoral injection of this compound (e.g., 5 μg or 20 μg) activated tumor-specific immune responses and inhibited tumor growth. medchemexpress.cominvivochem.com In some experiments, administration of this compound (e.g., 4 μg on days 0, 3, and 7) resulted in complete tumor regression in 7 out of 10 MC38 tumor-bearing mice within 28 days. medchemexpress.cominvivochem.com This local immunomodulation is characterized by elevated levels of IFN-β, IL-6, and TNF-α within the injected tumors. medchemexpress.cominvivochem.com

A significant finding in the in vivo preclinical studies of this compound is the observation of abscopal effects. The abscopal effect refers to the regression of untreated, non-injected tumors following localized treatment of a primary tumor, mediated by systemic immune responses. acs.orgicpoep.comnih.gov this compound administered intratumorally has been shown to induce regression not only in the injected tumors but also in untreated, distal tumor sites. medchemexpress.comacs.orginvivochem.comnih.govmdpi.com For example, at a dose of 20 μg, this compound led to the regression of both injected and uninjected tumors in MC38 models, with the compound also detected in plasma. medchemexpress.cominvivochem.com While these abscopal effects demonstrate the potential for systemic immune activation, some studies noted that the consistency of such effects with monotherapy was questionable, suggesting variability depending on the model and specific experimental conditions. icpoep.commdpi.com

The in vivo antitumor activities are summarized in the table below:

Mouse ModelTreatmentKey FindingReference
MC38This compound (intratumoral)Complete tumor regression in 7 out of 10 mice within 28 days medchemexpress.cominvivochem.com
MC38This compound (intratumoral, 20 µg)Regression of injected and uninjected tumors; elevated IFN-β, IL-6, TNF-α in injected tumors medchemexpress.cominvivochem.com
MC38 and B16F10This compound + Anti-PD-1 (mDX400)Enhanced efficacy, complete tumor regression in models resistant to single-agent anti-PD-1 therapy medchemexpress.comacs.orginvivochem.comicpoep.comacs.orgnih.gov

Advanced Research Methodologies Applied to Mk 1454 Studies

Computational Chemistry and Modeling Techniques

Computational chemistry and modeling have played a pivotal role in the discovery and optimization of MK-1454 as a STING agonist. These techniques were instrumental in evaluating a wide range of cyclic dinucleotides for their STING agonist activity, influencing the design of novel compounds with desired structural features researchgate.netacs.orgacs.org.

Molecular docking simulations have been extensively utilized to understand the precise binding orientation of this compound within the reactive structural domain of human STING (hSTING-WT) mdpi.com. These simulations have identified key amino acid residues involved in the interaction, such as Arg238, Tyr167, Thr263, and Ser162 mdpi.com. The binding is stabilized by various intermolecular forces, including hydrogen bonds, π-π stacking interactions, and carbon-hydrogen bonding, which collectively ensure the tight association of this compound with hSTING mdpi.com. Furthermore, computational tools are applied to predict and assess the immunogenic potential of therapeutic candidates by identifying T-cell epitopes from their primary amino acid sequences researchgate.net.

Biophysical Characterization Approaches (e.g., Bio-NMR, Surface Plasmon Resonance)

Biophysical characterization techniques have been crucial for understanding the molecular interactions and structural changes induced by this compound. X-ray crystallography, bio-Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR) studies have been employed to characterize the binding mode and kinetic profiles of this compound with STING acs.orgacs.orgmdpi.comnih.gov.

These biophysical assessments were integral to the design and optimization process of novel STING agonists, ultimately leading to the identification of this compound as a promising clinical candidate acs.orgnih.gov. Studies on the natural STING ligand, 2',3'-cGAMP, using various spectroscopic methods, have shown that its binding induces a conformational reorganization of the STING symmetric dimer from an open to a closed form, completely sequestering the ligand from solution acs.org. This compound exhibits similar binding and kinetic profiles, suggesting it induces analogous structural changes in STING upon binding acs.org.

Cell-Based Compound Screening and Molecular Interaction Assays

Cell-based assays are fundamental for evaluating the biological potency and activity of compounds like this compound. The cellular potency of this compound has been rigorously assessed in various cell lines, including THP-1 cells and mouse bone marrow-derived dendritic cell (mBMDC) assays acs.orgacs.orgnih.gov.

This compound demonstrated sub-micromolar half-maximal effective concentration (EC50) values in both THP-1 and mBMDC assays, specifically in terms of its ability to induce interferon-beta (IFN-β) production acs.org. These findings indicate its potent cellular activity in activating the STING pathway. Beyond specific compound evaluation, general cell-based screening methodologies, such as reporter cell line-based high-throughput screening (HTS), have been utilized to discover STING agonists. For instance, a dispiro diketopiperzine compound was identified through HTS, demonstrating its capacity to induce STING-dependent IFN-β release in human skin fibroblasts and peripheral blood mononuclear cells nih.gov. It has been observed that the binding affinity of modified cyclic dinucleotides (CDNs) does not always directly correlate with STING activation quantified by IFN-β production in THP-1 cells, highlighting the importance of factors such as metabolic stability and cell permeability in cellular contexts acs.org.

In Vitro and Ex Vivo Biosynthesis and Enzymatic Engineering Methodologies

The synthesis of this compound is a testament to advanced methodologies combining chemical and enzymatic approaches. Its production has involved a hybrid biocatalytic/chemical strategy, integrating organocatalytic fluorination and thiophosphorylation with enzymatic triphosphorylation and cyclization to achieve high selectivity researchgate.netchemrxiv.orgresearchgate.net.

A notable achievement in this compound synthesis is the development of an enzymatic cascade system. This system leverages engineered enzymes, including adenylate kinase (AK), guanylate kinase (GK), acetate (B1210297) kinase (AcK), and cyclic guanosine-adenosine synthase (cGAS), alongside a non-natural cofactor recycling system involving thiotriphosphate researchgate.netresearchgate.netnih.govpatsnap.comresearchgate.net.

Key Steps in Biocatalytic Synthesis of this compound:

Engineered AK and GK convert 2'-fluoro modified α-thio-monophosphates into 2'F-thio-ADP and 2'F-thio-GDP, respectively, using 2'F-thio-ATP as a phosphate (B84403) donor nih.gov.

Acetate kinase (AcK) catalyzes the final phosphorylation step, yielding the α-thiotriphosphates nih.gov.

An engineered cGAS then facilitates the coupling and cyclization of these α-thiotriphosphates to form the final this compound product researchgate.netnih.govresearchgate.net.

This biocatalytic cascade, optimized for reaction conditions, has enabled the one-pot synthesis of this compound, achieving a 62% yield on a 100 mg scale nih.gov. Enzyme engineering, involving multiple rounds of evolution (e.g., 9 rounds for cGAS), was critical to enhance enzyme activity toward the specific fluoro-modified substrates required for this compound synthesis nih.gov. The process begins with the simultaneous asymmetric synthesis of 3'-fluoro-(Sp)-thioGTP and 2'-fluoro-(Sp)-thioATP via parallel cascades utilizing engineered kinases researchgate.netresearchgate.net.

Gene Expression Profiling for Interferon Signaling Pathways

Gene expression profiling is a crucial methodology for understanding the downstream effects of this compound on immune signaling, particularly concerning interferon pathways. This compound activates the STING pathway, leading to a cascade of events that culminate in the production of pro-inflammatory cytokines, including various interferons acs.orgdrugbank.comcancer.govmedchemexpress.comfrontiersin.orgmedkoo.com.

Upon STING activation by this compound, the process involves the promotion of IKK-related kinase TANK-binding kinase 1 (TBK1) signaling. This, in turn, activates the transcription factors nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells within the tumor microenvironment acs.orgdrugbank.comcancer.govmedkoo.com. The activation of these transcription factors results in a robust induction of type-I interferons, notably IFN-β, and other pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) acs.orgmedchemexpress.com.

Gene expression profiling studies have demonstrated elevated levels of IFN-β, IL-6, and TNF-α in tumors following administration of this compound medchemexpress.com. The expression of IFN-β is particularly significant as it enhances the cross-presentation of tumor-associated antigens by CD8α-positive and CD103-positive dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs), thereby initiating a potent CTL-mediated immune response against tumor cells acs.orgdrugbank.comcancer.govmedkoo.com.

Table 1: Key Research Findings on this compound Cellular Potency and Induced Cytokines

Assay TypeCompoundEC50 (IFN-β production)Induced CytokinesReference
Cell-basedThis compoundSub-micromolarIFN-β, IL-6, TNF-α acs.orgmedchemexpress.com
Cell-based2',3'-cGAMP-IFN-β acs.org

Table 2: Enzymes and Cofactors in this compound Biocatalytic Synthesis

Enzyme/CofactorRole in this compound SynthesisReference
Adenylate Kinase (AK)Converts 2'F-thio-monophosphates to 2'F-thio-ADP nih.gov
Guanylate Kinase (GK)Converts 2'F-thio-monophosphates to 2'F-thio-GDP nih.gov
Acetate Kinase (AcK)Catalyzes final phosphorylation to α-thiotriphosphates nih.gov
Cyclic Guanosine-Adenosine Synthase (cGAS)Couples and cyclizes α-thiotriphosphates to this compound researchgate.netnih.govresearchgate.net
ThiotriphosphateNon-natural cofactor in recycling system researchgate.netresearchgate.netnih.gov

Chemical Synthesis and Development of Mk 1454 Analogues

Medicinal Chemistry Strategies Employed in MK-1454 Discovery

The discovery of this compound was the culmination of extensive medicinal chemistry efforts aimed at identifying and optimizing cyclic dinucleotide STING agonists. Key strategies included leveraging X-ray crystallography, molecular modeling, and various synthetic innovations to facilitate the evaluation of a large number of cyclic dinucleotides for their STING agonist activity acs.orgresearchgate.netutoronto.canih.gov. The design process for novel STING agonists, including this compound, involved iterative cycles of molecular design, predictive simulations, chemical synthesis, biological assays, and data analysis, often referred to as the "design, predict, make, test, analyze" (DPMTA) approach biorxiv.org.

A primary focus in the design of this compound was to improve its drug-like properties, such as metabolic stability, bioavailability, and potency. This was achieved through specific structural modifications, including the incorporation of fluorination and phosphorothioate (B77711) linkages nih.govacs.orguni-muenchen.de. These modifications were crucial in overcoming challenges associated with the intrinsic complexity of phosphorothioate cyclic dinucleotide drug candidates acs.orgresearchgate.netutoronto.ca.

Innovation in Synthesis Pathways

Leveraging Biocatalytic Synthesis and Engineered Enzymes

Biocatalysis has played a pivotal role in the efficient and sustainable synthesis of this compound, offering advantages such as increased selectivity and reduced waste digitellinc.comacs.orgthieme-connect.com. A multi-step biocatalytic cascade was developed, utilizing a combination of engineered kinase enzymes and an engineered animal cyclic guanosine-adenosine synthase (cGAS) acs.orgresearchgate.netnih.govacs.orgresearchgate.netresearchgate.netnih.govrcsb.orgrsc.orgresearchgate.net. This cascade allowed for the diastereoselective, one-pot assembly of this compound from two non-natural nucleotide monothiophosphates acs.orgresearchgate.netresearchgate.netnih.govrcsb.orgrsc.orgresearchgate.net.

Specifically, three kinase enzymes were engineered for the thiotriphosphate synthesis, establishing a non-natural cofactor recycling system where one thiotriphosphate acts as a cofactor in its own synthesis acs.orgnih.govresearchgate.netnih.govrcsb.org. The directed evolution of cGAS was instrumental in achieving high yields and efficiency in this process acs.orgresearchgate.netutoronto.ca. This innovative biocatalytic approach enabled the production of this compound on a 100 mg scale with an impressive 90% yield, without the need for protecting groups or chiral auxiliaries nih.govacs.orgresearchgate.net.

Development of Stereoselective Synthesis Methods

The synthesis of this compound emphasizes high stereoselectivity, ensuring the correct diastereomeric form (Rp,Rp-diastereomer) of the cyclic dinucleotide researchgate.netacs.orgresearchgate.netresearchgate.netnih.govrcsb.org. The compound contains two Rp phosphorothioate linkages, which are crucial for its desired biological activity nih.govacs.org. The synthesis begins with the asymmetric construction of two fluoride-bearing deoxynucleotides, utilizing electrophilic fluorinating reagents acs.orgthieme-connect.com. Furthermore, an engineered α-ketoreductase was employed in specific chemical transformations to ensure the correct anomeric configuration of the 2′-hydroxy group from a 2′-ketonucleoside intermediate, demonstrating superior diastereoselectivity compared to traditional catalysts researchgate.netacademie-sciences.fracademie-sciences.fr.

Utilization of P(III) Chemistry in Cyclic Dinucleotide Synthesis

P(III) chemistry was a critical innovation in the delivery of clinical supply for this compound, particularly in addressing the complexities associated with its phosphorothioate cyclic dinucleotide structure acs.orgresearchgate.netutoronto.caresearchgate.net. This compound is a cyclic dinucleotide of thiophosphate, a class of compounds known to exhibit higher bioactivity compared to their parent phosphoric acid cyclic dinucleotides researchgate.net. In one synthetic pathway, P(III) was oxidized to P(V) using tert-butyl hydroperoxide, a key step in forming the phosphotriester intermediate uni-muenchen.de.

Construction of Enzymatic Cascades from Non-Natural Nucleotide Monothiophosphates

A significant innovation in the synthesis of this compound involved its assembly from two non-natural nucleotide monothiophosphates through an enzymatic cascade acs.orgresearchgate.netresearchgate.netnih.govrcsb.orgrsc.orgresearchgate.net. This cascade facilitates the simultaneous biocatalytic asymmetric synthesis of 3'-fluoro-(Sp)-thioGTP and 2'-fluoro-(Sp)-thioATP via parallel cascades using engineered kinases researchgate.net. The design incorporates a non-natural cofactor recycling system, where one thiotriphosphate acts as a cofactor in its own synthesis, showcasing the capacity of biosynthetic approaches to manufacture complex, non-natural molecules efficiently acs.orgresearchgate.netnih.govrcsb.org.

Design Principles for Novel STING Agonists and Exploration of Chemical Space

The design of novel STING agonists, including this compound, has focused on exploring previously uncharted chemical space, particularly for stereochemically and structurally complex cyclic dinucleotide-based compounds nih.gov. The process involves a comprehensive assessment of biochemical affinity, cellular potency, and detailed computational, structural, and biophysical characterization to guide design and optimization nih.govresearchgate.net.

The exploration of chemical space for new STING agonists has been significantly advanced by computational strategies, including quantum mechanics, molecular dynamics, binding free energy simulations, and artificial intelligence researchgate.netbiorxiv.org. These sophisticated computational methods allow for the virtual screening of millions of molecules, drastically reducing the number of compounds that need to be synthesized and tested in the laboratory researchgate.netbiorxiv.org. The design principles also emphasize achieving a precise conformational modulation of the STING protein that translates across different STING isoforms, along with a mechanism of action that ensures rapid yet brief activation to minimize potential on-target toxicity biorxiv.orgbiorxiv.org.

Comparative Analysis with Other Sting Agonists in Research

Structural and Mechanistic Distinctions from Natural Cyclic Dinucleotides (e.g., cGAMP)

The natural ligand for STING is 2'3'-cGAMP (cyclic GMP-AMP), a second messenger produced by the enzyme cGAS (cyclic GMP-AMP synthase) upon detection of cytosolic double-stranded DNA (dsDNA). mdpi.comnih.govfrontiersin.orgnih.gov This interaction triggers a conformational change in the STING protein, leading to its activation and downstream signaling, which culminates in the production of type I interferons and other inflammatory cytokines. nih.govnih.govyoutube.com

MK-1454 is a synthetic analog of cGAMP, designed to mimic the natural ligand's function but with potentially improved therapeutic properties. frontiersin.orgresearchgate.net While both bind to the same pocket on the STING protein, this compound incorporates chemical modifications to its structure. frontiersin.orgacs.org Specifically, this compound is a novel CDN containing unnatural nucleosides with fluorinated sp3-carbon stereocenters and is bridged by two stereodefined thiophosphates. digitellinc.com These modifications are intended to enhance stability, cellular uptake, or potency compared to the natural cGAMP. mdpi.comresearchgate.net The binding of this compound, similar to cGAMP, induces a closed conformation in the STING dimer, which is the critical step for initiating the immune response. acs.org In preclinical studies, intratumoral injection of this compound led to robust upregulation of cytokines like IFN-β, IL-6, and TNF-α within the tumor. researchgate.net

FeaturecGAMP (Natural CDN)This compound (Synthetic CDN)
Origin Endogenously produced by cGAS upon dsDNA sensing. mdpi.comnih.govyoutube.comSynthetically designed and produced. researchgate.netdigitellinc.com
Structure A cyclic dinucleotide with 2',5' and 3',5' phosphodiester bonds.A modified cyclic dinucleotide with fluorinated nucleosides and stereodefined thiophosphate bridges. digitellinc.com
Mechanism of Action Binds to STING, inducing a conformational change and activation of downstream signaling. nih.govnih.govyoutube.comBinds to the same STING pocket as cGAMP, mimicking its mechanism to activate the pathway. frontiersin.orgacs.org
Key Distinction Serves as the natural second messenger in the innate immune pathway. mdpi.comnih.govEngineered for potentially enhanced stability and therapeutic efficacy. researchgate.netdigitellinc.com

Comparison with Other Synthetic CDN Agonists (e.g., ADU-S100, BMS-986301, BI-1387446, TAK-676)

This compound is part of a broader class of synthetic CDNs developed for therapeutic STING activation. Other notable compounds in this category include ADU-S100 (MIW815), BMS-986301, BI-1387446, and TAK-676 (Dazostinag). While all are designed to mimic cGAMP, they feature distinct structural modifications.

ADU-S100 (MIW815) was one of the first synthetic CDN STING agonists to enter clinical trials. mdpi.comnih.gov It is a mixed phosphorothioate (B77711) CDN that activates all known human STING variants. mdpi.comnih.govdrugbank.com Like this compound, it was primarily investigated via intratumoral injection. frontiersin.orgnih.gov However, its clinical development was halted due to limited efficacy. nih.govnih.gov

BMS-986301 is another CDN analog that has been explored in clinical trials for advanced cancers, with a focus on systemic (intravenous and intramuscular) administration. nih.govnih.gov

BI-1387446 is a potent and selective CDN agonist that has been evaluated in clinical trials via intratumoral injection, both as a monotherapy and in combination with anti-PD-1 antibodies. nih.govnih.govresearchgate.net

TAK-676 (Dazostinag) is a novel synthetic CDN agonist specifically optimized for systemic intravenous delivery. researchgate.netnih.gov Preclinical studies have shown that it can induce potent antitumor immunity. researchgate.netnih.gov

The primary distinction among these synthetic CDNs often lies in their pharmacokinetic properties and suitability for different administration routes, which are dictated by their specific chemical modifications. researchgate.net While intratumoral injection, as used for this compound and ADU-S100, aims to maximize local immune activation and minimize systemic side effects, systemically administered agonists like TAK-676 and BMS-986301 are being developed to target metastatic disease more effectively. frontiersin.orgnih.govnih.gov

CompoundClassKey Structural FeaturePrimary Administration Route
This compound Synthetic CDNFluorinated nucleosides, thiophosphate bridges. digitellinc.comIntratumoral. frontiersin.orgresearchgate.nettargetedonc.com
ADU-S100 Synthetic CDNMixed phosphorothioate bonds. mdpi.comIntratumoral. frontiersin.orgnih.gov
BMS-986301 Synthetic CDNCDN analog. nih.govSystemic (IV, IM). nih.gov
BI-1387446 Synthetic CDNCDN analog. frontiersin.orgIntratumoral. nih.govnih.gov
TAK-676 Synthetic CDNCDN derivative optimized for systemic delivery. researchgate.netnih.govSystemic (IV). researchgate.netnih.gov

Insights from Interspecies Differences in STING Activation (e.g., DMXAA vs. human STING)

The development of STING agonists has been significantly informed by the discovery of interspecies differences in STING protein structure and ligand recognition. A prime example is 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a small-molecule flavonoid derivative. nih.gov

DMXAA was initially developed as a vascular-disrupting agent and showed promising antitumor effects in murine models. acs.orgnih.gov Later studies revealed that its mechanism of action involved the potent activation of mouse STING (mSTING). acs.org However, DMXAA failed in human clinical trials because it does not activate human STING (hSTING). acs.org Structural studies pinpointed this species specificity to a single amino acid difference (G230 in mSTING vs. S230 in hSTING) within the ligand-binding domain. acs.org

This critical finding underscored the necessity of designing STING agonists that are active against the human protein. Compounds like this compound were developed with this in mind, ensuring potent activation of human STING variants. researchgate.net The DMXAA case serves as a crucial lesson in immuno-oncology drug development, highlighting that preclinical efficacy in mouse models, while important, does not guarantee translation to human patients if the molecular target exhibits significant interspecies variation. All current clinical-stage STING agonists, including this compound and its synthetic CDN and non-CDN counterparts, have been confirmed to activate human STING. nih.govnih.govtargetedonc.com

Future Research Directions and Challenges for Mk 1454 Analogues

Advancing the Understanding of STING Pathway Modulation for Immune Reprogramming

Future research for MK-1454 analogues aims to deepen the understanding of STING pathway modulation for comprehensive immune reprogramming within the tumor microenvironment (TME). Activation of the STING pathway by agonists like this compound is known to promote critical immune responses, including dendritic cell maturation, T-cell priming and activation, and natural killer (NK) cell activation. acs.orgnih.gov A significant area of focus is the reprogramming of tumor-associated macrophages (TAMs) from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 phenotype, which can significantly enhance the immune response against tumors. nih.gov

Further exploration is needed to elucidate the intricate interplay between STING signaling and various metabolic pathways. Emerging evidence highlights STING's role in metabolic reprogramming, independent of its direct immune function. nih.gov For instance, the modulation of the STING pathway by lipid metabolism, particularly through Liver X receptors (LXRs), is an important link. While LXR agonists have been shown to modulate regulatory T cells, LXR activation can also upregulate sphingomyelin (B164518) phosphodiesterase acid-like 3 A (SMPDL3 A), an enzyme that degrades cGAMP, thereby dampening STING-induced immunity. nih.gov This suggests that future research could involve designing cGAMP analogues resistant to SMPDL3 A degradation or developing strategies to precisely regulate cholesterol levels in the endoplasmic reticulum and Golgi TGN to optimize STING-mediated anticancer immunity. nih.gov

Investigating Overcoming Resistance Mechanisms to Existing Immunotherapies in Preclinical Models

A critical research direction for this compound analogues involves investigating their capacity to overcome resistance mechanisms to existing immunotherapies in preclinical models. This compound has demonstrated the ability to enhance the efficacy of anti-PD-1 therapy in mouse syngeneic models, leading to complete tumor regression. acs.orgacs.org In clinical settings, preliminary outcomes suggest that this compound, when combined with pembrolizumab (B1139204) (an anti-PD-1 antibody), may overcome resistance to PD-1 blockade in some patients. frontiersin.orgnih.gov

The rationale for combining STING agonists with immune checkpoint inhibitors (ICIs) such as PD-1/PD-L1 antibodies is further supported by findings that STING agonists can induce PD-L1 expression on tumor cells. mdpi.com Preclinical studies have consistently shown that concurrent administration of STING agonists with ICIs inhibits tumor growth and overcomes resistance to PD-1 therapy. mednexus.org Future research will focus on identifying specific resistance pathways in various tumor types and designing this compound analogues or combination strategies that effectively circumvent these mechanisms, potentially by modulating the tumor microenvironment to be more receptive to immune attack.

Development of Novel Synthesis Methodologies for Increased Efficiency and Complexity

The synthesis of cyclic dinucleotides like this compound is inherently complex due to their stereochemical nature and intricate structure. acs.orgacs.orgresearchgate.net Initial discovery and development efforts for this compound leveraged advanced techniques such as X-ray crystallography, computational modeling, and a variety of synthetic innovations, including biocatalytic synthesis. acs.orgresearchgate.net P(III) chemistry played a crucial role in the initial structure-activity relationship (SAR) studies and in providing early clinical supplies, overcoming many challenges associated with the complexity of this phosphorothioate (B77711) cyclic dinucleotide drug candidate. acs.orgresearchgate.net

A significant advancement has been the development of a multi-enzyme biocatalytic cascade, utilizing three engineered kinase enzymes and an engineered animal cGAS enzyme. This approach enables a diastereoselective, one-pot synthesis of this compound with unprecedented yield and efficiency, improving initial yields from less than 1% to 91%. acs.orgresearchgate.netfrontiersin.orglarvol.com Despite these advancements, future research is essential to develop novel synthesis methodologies for this compound analogues that further increase efficiency, reduce steps, avoid protecting groups, and allow for the facile creation of more structurally complex and diverse compounds. frontiersin.org This includes exploring new P(V), DKR, and enzymatic synthesis approaches for long-term route development. acs.org

Exploration of New Therapeutic Applications of STING Agonism Beyond Current Research Foci

While current research on this compound and other STING agonists is predominantly focused on cancer immunotherapy, the broad and fundamental role of the STING pathway in innate immunity suggests a wider range of potential therapeutic applications. The cGAS-STING pathway is involved in various cellular processes, including inflammation, apoptosis, and autophagy. nih.govaacrjournals.org

Future research could explore the utility of STING agonism, perhaps through this compound analogues, in conditions beyond oncology. For instance, STING agonists are already being investigated as potent vaccine adjuvants to enhance immune responses against infections and cancer cells. researchgate.netmdpi.com Given STING's role in antiviral and antibacterial immunity, analogues could be explored for their potential in treating infectious diseases, particularly those where robust type I interferon responses are beneficial. Additionally, modulating STING activity might have implications in autoimmune disorders or inflammatory diseases, although careful consideration of the dual roles of STING (pro-inflammatory vs. anti-inflammatory in different contexts) would be critical.

Addressing Challenges in Compound Stability and Delivery for Research Purposes

A significant challenge for cyclic dinucleotides (CDNs) like this compound, particularly for research and eventual clinical translation, lies in their intrinsic physicochemical properties, including poor metabolic stability, low cellular uptake, and limited utilization rates. nih.govnih.govmdpi.comresearchgate.netdovepress.com CDNs are hydrophilic and negatively charged, which hinders their ability to efficiently cross cell membranes and reach the cytosolic STING receptor. nih.govdovepress.com Furthermore, they are susceptible to hydrolysis by nucleases such as ENPP1, leading to reduced half-life. nih.gov

Currently, most research and clinical studies involving this compound utilize intratumoral administration to achieve sufficient local concentrations while minimizing systemic exposure and associated toxicities. nih.govnih.govmdpi.com Future research is focused on developing advanced delivery systems and chemical modifications to overcome these limitations. Strategies include:

Chemical Modifications: Designing phosphorothioate analogues or other modifications to increase hydrophobicity and improve cellular uptake and metabolic stability. acs.orgresearchgate.netdovepress.com

Nanoparticle-based Delivery: Utilizing nanoparticles, liposomes, and hydrogels to encapsulate and deliver STING agonists, enhancing their accumulation at tumor sites and protecting them from degradation. frontiersin.orgnih.govnih.govdovepress.com

Engineered Bacteria Vectors: Exploring genetically modified bacteria designed to produce and release STING agonists directly within the tumor microenvironment, offering targeted and sustained immune activation. frontiersin.orgnih.gov

These efforts are crucial for enabling systemic administration and broader applicability of this compound analogues in research and beyond.

Compound Names and PubChem CIDs

Q & A

Basic Research Question: What methodologies were pivotal in the enzymatic synthesis of MK-1454?

Answer:
The synthesis of this compound leveraged a biocatalytic cascade combining engineered kinases and a cGAS enzyme . Key steps included:

  • Enzyme Screening : Identification of a cGAS variant from Haliaeetus leucocephalus (bald eagle) capable of catalyzing non-natural sulfur-containing nucleotides .
  • Directed Evolution : Optimization of cGAS activity via iterative mutagenesis to enhance stereoselectivity for the Rp/Rp sulfur configuration, critical for STING activation .
  • Non-Natural Cofactor Recycling : Design of a kinase cascade (e.g., adenylate kinase, nucleoside diphosphate kinase) to generate sulfur-modified ATP and GTP triphosphates in situ, enabling a "one-pot" synthesis .
    This approach reduced reliance on unstable intermediates and chromatographic separations, addressing scalability challenges in traditional P(III)-mediated synthesis .

Basic Research Question: How do structural features of this compound influence its interaction with STING?

Answer:
this compound’s Rp/Rp thio-phosphodiester stereochemistry and fluorinated ribose modifications are critical:

  • Crystal Structure Analysis : this compound induces a closed STING conformation via hydrogen bonding with Arg238 and π-π stacking with Tyr167, stabilizing the active state .
  • Stereochemical Specificity : The Rp/Rp configuration minimizes steric clashes with STING’s binding pocket, enhancing affinity (Kd: single-digit nM) compared to natural cGAMP .
  • Fluorine Substitutions : 2′-F and 3′-F modifications improve metabolic stability and resistance to phosphodiesterase degradation .

Basic Research Question: What clinical trial designs have been used to evaluate this compound?

Answer:
Phase I trials (NCT03010176) employed:

  • Dose Escalation : Accelerated titration (10–3000 µg for monotherapy; 90–2000 µg for combination therapy) using modified toxicity probability interval (MTPI) designs .
  • Combination Arms : this compound + pembrolizumab (anti-PD-1), with cross-over allowed post-progression in monotherapy arms .
  • Endpoints : Safety, pharmacokinetics, pharmacodynamics (e.g., serum IP-10, IL-6), and preliminary efficacy (RECIST v1.1) .
  • Biomarker Analysis : Pre-/post-treatment biopsies to assess STING pathway activation and tumor microenvironment changes .

Advanced Research Question: How can researchers reconcile contradictory efficacy data between monotherapy and combination trials?

Answer:
Monotherapy showed 0% objective response (ORR) vs. 24% ORR with pembrolizumab . Methodological considerations:

  • Tumor Microenvironment (TME) Modulation : this compound induces transient cytokine release (e.g., IFN-β, TNF-α) but fails to sustain adaptive immunity without checkpoint blockade .
  • Dose Limitations : Intratumoral delivery restricts systemic exposure, limiting abscopal effects. Combination therapy overcomes this by enhancing T-cell priming via PD-1 inhibition .
  • Resistance Mechanisms : Non-responders showed upregulated immunosuppressive genes (e.g., IDO1, PD-L1), suggesting co-targeting strategies are needed .

Advanced Research Question: What strategies were used to engineer cGAS for stereoselective synthesis of this compound?

Answer:

  • Metal Cofactor Optimization : Co²⁺/Zn²⁺ dual-metal systems enhanced catalytic efficiency for sulfur-containing substrates .
  • Saturation Mutagenesis : Libraries targeting cGAS’s active site (e.g., residues near the nucleotide-binding pocket) improved Rp/Rp selectivity by 15-fold .
  • Substrate Mimicry : Fluorinated nucleotides (2′F-(Sp)-thioATP, 3′F-(Sp)-thioGTP) mimic natural cGAS substrates while enabling sulfur incorporation .

Advanced Research Question: What translational challenges arise from preclinical to clinical studies of this compound?

Answer:

  • Species-Specific Differences : Mouse STING responds robustly to this compound, but human STING variants (e.g., R71H-G230A-R293Q) show reduced activation, necessitating variant-specific profiling .
  • Biomarker Discordance : While this compound upregulated IFN-stimulated genes (ISGs) in both responders and non-responders, only responders exhibited sustained CD8⁺ T-cell infiltration .
  • Delivery Limitations : Intratumoral administration restricts applicability to accessible tumors, highlighting the need for systemic delivery platforms .

Advanced Research Question: How can researchers identify predictive biomarkers for this compound response?

Answer:

  • Gene Signature Profiling : Nanostring-based assays identified a 12-gene STING activation signature (e.g., CXCL10, ISG15) correlating with cytokine release in human whole blood .
  • TME Characterization : Spatial transcriptomics of injected lesions revealed that responders had pre-existing tertiary lymphoid structures and lower myeloid-derived suppressor cell (MDSC) infiltration .
  • Liquid Biopsies : Serum IP-10 levels post-treatment showed dose-dependent increases but lacked specificity; integrating multiplex cytokine panels improved predictive value .

Advanced Research Question: What mechanistic insights support the synergy between this compound and PD-1 inhibitors?

Answer:

  • Immune Priming : this compound activates dendritic cells to present tumor antigens, while PD-1 blockade prevents T-cell exhaustion, enhancing clonal expansion .
  • Myeloid Reprogramming : this compound repolarizes M2 macrophages to an inflammatory phenotype, synergizing with PD-1 inhibition to reduce immunosuppressive cytokines (e.g., IL-10) .
  • Adaptive Immune Memory : In syngeneic models, combination therapy generated tumor-specific memory T-cells, validated by tumor rechallenge resistance .

Advanced Research Question: How does computational modeling inform this compound’s structure-activity optimization?

Answer:

  • Molecular Dynamics (MD) Simulations : Predicted binding stability of Rp/Rp configuration with STING’s closed conformation, guiding fluorination sites to optimize van der Waals interactions .
  • Free Energy Perturbation (FEP) : Quantified the energetic penalty of sulfur substitution, validating enzyme engineering for Rp/Rp selectivity .
  • Docking Studies : Identified Arg238 and Tyr167 as critical residues for hydrogen bonding and π-stacking, informing analog design .

Advanced Research Question: What future research directions are critical for STING agonists like this compound?

Answer:

  • Next-Generation Agonists : Develop systemically administered, non-CDN agonists (e.g., small molecules) to target deep-seated tumors .
  • Combination Therapies : Co-targeting TIM-3 or LAG-3 to overcome adaptive resistance observed in PD-1 non-responders .
  • Patient Stratification : Validate STING haplotype panels (e.g., R232H polymorphism) to identify likely responders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.